2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods: Various synthesis methods for related compounds involve condensation processes and purification techniques like column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
- Structural Analysis: Studies using techniques like Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy help in determining the structural details of similar compounds (Kotteswaran et al., 2016).
Crystal Structure and Analysis
- Crystallography: Understanding the crystal structure of similar compounds is achieved through methods like direct methods and refinement by full matrix least squares procedures (Kumar et al., 2017).
Chemical Reactions and Applications
- Chemical Reactions: Studies on the cycloaddition of nitrile oxides to related acid derivatives provide insights into regioselective reactions and isomer formations (Fariña, Martín, Martín, & Guereñu, 1994).
- Application in Synthesis: Compounds with similar structures have been used in asymmetric syntheses, highlighting their potential in creating specific enantiomers for various applications (Gaucher et al., 1994).
Advanced Chemical Studies
- Palladium-Catalyzed Reactions: The use of palladium-catalyzed cross-coupling for synthesizing disubstituted prop-2-enoic acids indicates advanced chemical methodologies applicable to related compounds (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
properties
IUPAC Name |
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-4-6-13(11(3)15(18)19)14(8-16)12(9)7-5-10(2)17/h8-9,12-14H,3-7H2,1-2H3,(H,18,19)/t9-,12+,13+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZYHLJLPPRFY-IGJVIKARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]([C@H]1CCC(=O)C)C=O)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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